![molecular formula C7H5FN2O B12959742 7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
7-Fluorobenzo[d]isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorobenzo[d]isoxazol-5-amine is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . The fluorine substitution on the benzene ring of this compound enhances its chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
The synthesis of 7-Fluorobenzo[d]isoxazol-5-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with unsaturated compounds . This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts. metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
In industrial production, the synthesis of isoxazole derivatives often involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . This method provides a high yield of the desired product under mild reaction conditions.
Chemical Reactions Analysis
7-Fluorobenzo[d]isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
7-Fluorobenzo[d]isoxazol-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying enzyme activities and protein interactions . In medicine, it has potential therapeutic applications due to its biological activities, such as anticonvulsant and antimicrobial properties . Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity . The fluorine substitution enhances its binding affinity to the target molecules, increasing its efficacy . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
7-Fluorobenzo[d]isoxazol-5-amine can be compared with other isoxazole derivatives, such as 5-Fluorobenzo[d]isoxazol-3-amine and 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol . These compounds share similar structural features but differ in their substitution patterns and biological activities. The fluorine substitution in this compound provides unique chemical properties, such as increased stability and binding affinity, which make it distinct from other isoxazole derivatives .
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
7-fluoro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2 |
InChI Key |
UOEVNOIHDBGZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


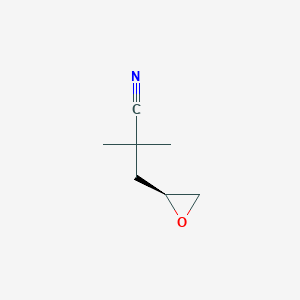
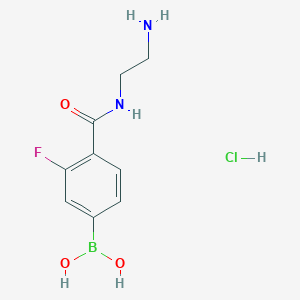
![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)
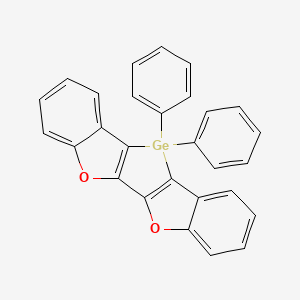
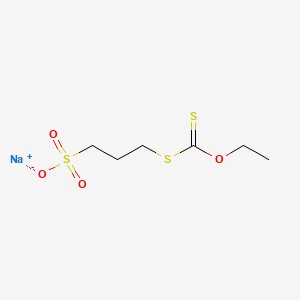
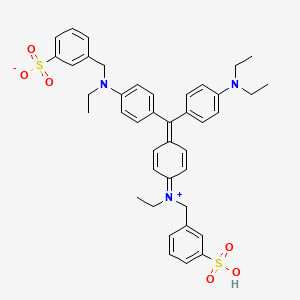
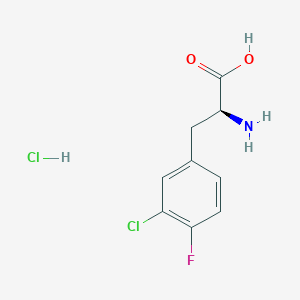
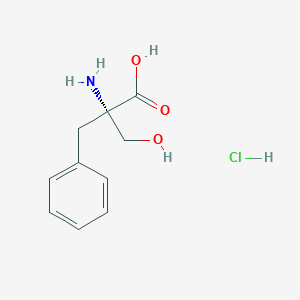
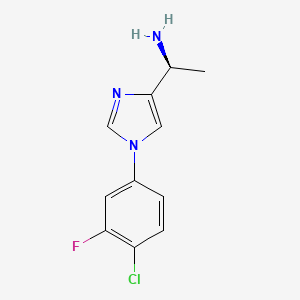
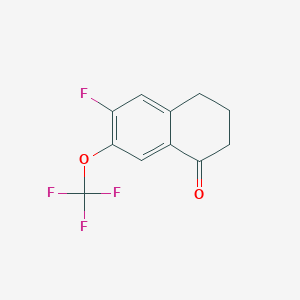
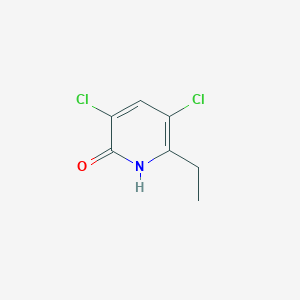
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)
![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)
